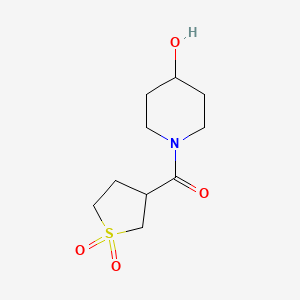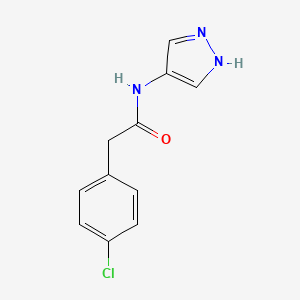
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide, also known as BRD-K4477, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrrole derivatives and has been shown to exhibit potent biological activity in various studies. In
Mechanism of Action
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide selectively binds to the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. This binding prevents the recruitment of transcriptional co-activators and the subsequent activation of gene expression. As a result, the expression of genes involved in cell growth, proliferation, and survival is inhibited, leading to the anti-tumor and anti-viral effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. It has also been shown to inhibit the replication of HCMV and HSV, leading to the suppression of viral infection. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide in lab experiments is its selectivity for BET proteins, which allows for the specific inhibition of gene expression. It has also been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound is its potential off-target effects, which may lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide. One direction is to further explore its therapeutic potential in various diseases, including cancer and viral infections. Another direction is to investigate its mechanism of action in more detail, including its interactions with other proteins and pathways. Additionally, the development of more selective and potent BET inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide involves several steps, starting with the reaction of 2,3-dimethylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then converted to the corresponding amide by reacting it with 4-bromo-1-methylpyrrole-2-carboxylic acid. The final product is obtained by crystallization from a suitable solvent.
Scientific Research Applications
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide has been shown to exhibit potent biological activity in various studies, making it a promising candidate for therapeutic applications. It has been found to selectively inhibit the activity of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and this compound is no exception. It has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
properties
IUPAC Name |
4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-9-5-4-6-12(10(9)2)16-14(18)13-7-11(15)8-17(13)3/h7-10,12H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANYVHZBIPTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)










![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)